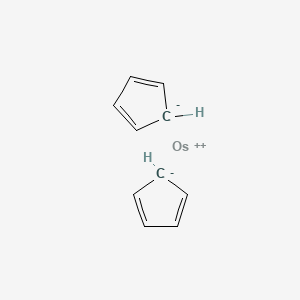
Einecs 215-055-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 215-055-8, also known as formaldehyde, is a simple aldehyde with the chemical formula CH₂O. It is a colorless, pungent-smelling gas that is highly reactive and soluble in water. Formaldehyde is widely used in various industrial applications due to its versatility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Formaldehyde is primarily produced by the catalytic oxidation of methanol. The most common method involves the use of a silver or iron-molybdenum catalyst at high temperatures (around 600-700°C). The reaction can be represented as follows:
2CH3OH+O2→2CH2O+2H2O
Industrial Production Methods
In industrial settings, formaldehyde is produced using the Formox process, which involves the catalytic oxidation of methanol in the presence of a metal oxide catalyst. The process is highly efficient and yields a high concentration of formaldehyde.
化学反应分析
Types of Reactions
Formaldehyde undergoes various chemical reactions, including:
Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced to methanol using reducing agents like sodium borohydride.
Substitution: Formaldehyde can undergo nucleophilic substitution reactions, forming compounds such as dimethyl ether.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, catalysts like sulfuric acid.
Major Products
Oxidation: Formic acid.
Reduction: Methanol.
Substitution: Dimethyl ether, various formaldehyde derivatives.
科学研究应用
Formaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the production of resins and plastics.
Biology: Employed as a fixative for preserving biological specimens and tissues.
Medicine: Utilized in the production of vaccines and disinfectants.
Industry: Integral in the manufacture of building materials, textiles, and adhesives.
作用机制
Formaldehyde exerts its effects through its high reactivity with nucleophiles, such as amino and sulfhydryl groups in proteins and nucleic acids. This reactivity leads to the formation of cross-links, which can stabilize or inactivate biological molecules. The primary molecular targets include proteins, DNA, and RNA, affecting various cellular pathways and functions.
相似化合物的比较
Formaldehyde is often compared with other aldehydes and carbonyl-containing compounds:
Acetaldehyde (CH₃CHO): Less reactive than formaldehyde, used in the production of acetic acid and perfumes.
Glutaraldehyde (C₅H₈O₂): More reactive, used as a disinfectant and fixative in electron microscopy.
Acrolein (CH₂CHCHO): Highly reactive, used as a biocide and in the production of acrylic acid.
Formaldehyde’s unique combination of high reactivity and versatility makes it a valuable compound in various fields, distinguishing it from other similar compounds.
属性
IUPAC Name |
cyclopenta-1,3-diene;osmium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYKEUKAFJLONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273-81-0 |
Source


|
| Record name | Osmocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osmocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
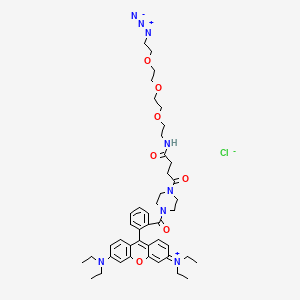
![(1R,2S,5S)-N-[(S)-1-Cyano-2-[(S)-2-oxo-3-pyrrolidinyl]ethyl]-3-[(S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8209793.png)
![7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B8209804.png)
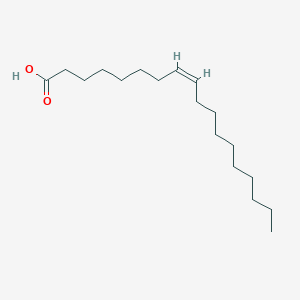
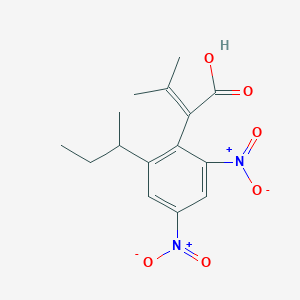
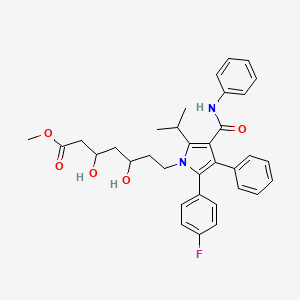
![2-[2-[[4-[(5S)-5-[[[(5-Chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-acetic Acid Hydrochloride](/img/structure/B8209851.png)
![4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;cyclohexanol;hydrochloride](/img/structure/B8209854.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane;dihydrochloride](/img/structure/B8209861.png)
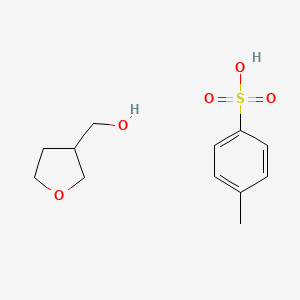
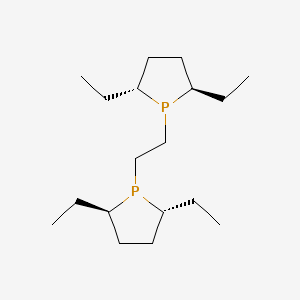
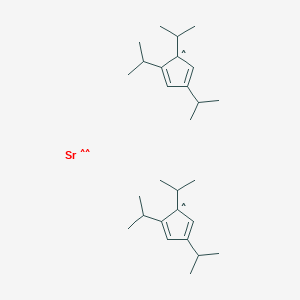
![4-[Phenyl-(4-sulfophenyl)phosphanyl]benzenesulfonic acid;hydrate](/img/structure/B8209886.png)
![9-[2-(Diethylphosphino)phenyl]-9H-carbazole](/img/structure/B8209891.png)
